N-(4-ethoxyphenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide
CAS No.:
Cat. No.: VC16304578
Molecular Formula: C23H21N3O2S2
Molecular Weight: 435.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H21N3O2S2 |
|---|---|
| Molecular Weight | 435.6 g/mol |
| IUPAC Name | N-(4-ethoxyphenyl)-2-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetamide |
| Standard InChI | InChI=1S/C23H21N3O2S2/c1-3-28-18-10-8-17(9-11-18)26-20(27)13-30-23-21-19(12-29-22(21)24-14-25-23)16-6-4-15(2)5-7-16/h4-12,14H,3,13H2,1-2H3,(H,26,27) |
| Standard InChI Key | CVBMWHOFVXUVQK-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C(=CS3)C4=CC=C(C=C4)C |
Introduction
N-(4-ethoxyphenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of thieno[2,3-d]pyrimidine derivatives. These compounds have garnered significant attention in medicinal chemistry due to their potential biological activities, including antimicrobial and anticancer properties. The compound features a unique combination of thieno[2,3-d]pyrimidine and aromatic moieties, which may enhance its pharmacological profile.
Synthesis
The synthesis of N-(4-ethoxyphenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide typically involves multi-step reactions. These reactions often require controlled temperatures and specific solvents such as dimethylformamide or ethanol. The synthesis process involves the reaction of thieno[2,3-d]pyrimidine derivatives with arylsulfanyl groups and acetamide functionalities.
Biological Activities and Potential Applications
Thieno[2,3-d]pyrimidine derivatives, including N-(4-ethoxyphenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide, are explored for their pharmacological properties, such as antimicrobial and anti-inflammatory effects. The mechanism of action may involve interactions at the molecular level with biological targets, potentially inhibiting specific enzymes or disrupting cellular processes related to disease pathways.
Research Findings and Future Directions
Research on N-(4-ethoxyphenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide is ongoing, with a focus on its potential therapeutic applications. Detailed studies on its efficacy and mechanism of action are necessary to fully understand its pharmacological profile. The compound's structural complexity suggests opportunities for further optimization and in-depth studies to enhance its biological activities.
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